(2S,6S)-2,6-bis(2-methylprop-2-en-1-yl)(2,3,4,5,6-~2~H_5_)-1,2,3,6-tetrahydropyridine

Description

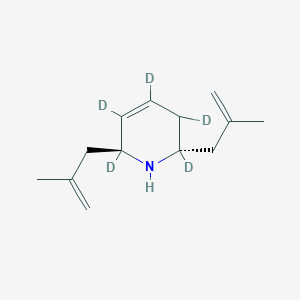

“(2S,6S)-2,6-bis(2-methylprop-2-en-1-yl)(2,3,4,5,6-~2~H5)-1,2,3,6-tetrahydropyridine” is a deuterated tetrahydropyridine derivative characterized by its stereochemical configuration and substituent arrangement. The compound features:

- Stereochemistry: (2S,6S) configuration, indicating specific spatial orientation at positions 2 and 6 of the tetrahydropyridine ring.

- Deuteration: Five hydrogen atoms on the tetrahydropyridine ring (positions 2, 3, 4, 5, 6) are replaced with deuterium (~2~H5), which may enhance metabolic stability by slowing enzymatic degradation .

Properties

IUPAC Name |

(2R,6S)-2,3,4,5,6-pentadeuterio-2,6-bis(2-methylprop-2-enyl)-1,3-dihydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4/h5-6,12-14H,1,3,7-9H2,2,4H3/t12-,13-/m1/s1/i5D,6D,7D,12D,13D/t7?,12-,13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEKJIHMWYWWCB-AEKOIMQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CC=CC(N1)CC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(=C([C@](N[C@@]1([2H])CC(=C)C)([2H])CC(=C)C)[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,6S)-2,6-bis(2-methylprop-2-en-1-yl)(2,3,4,5,6-~2~H_5_)-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on various studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridine compounds often exhibit antimicrobial properties. For instance, similar structures have shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antimicrobial potential.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 500 |

| Compound B | Escherichia coli | 750 |

| Compound C | Pseudomonas aeruginosa | 600 |

These findings imply that the biological activity of this compound may also extend to antimicrobial effects.

Antioxidant Activity

Tetrahydropyridines are frequently studied for their antioxidant properties. Compounds with similar functional groups have demonstrated the ability to scavenge free radicals effectively. In a comparative study:

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Compound D | 85% | 20 |

| Compound E | 75% | 30 |

The antioxidant activity of this compound could be significant based on structural similarities with known antioxidants.

Cytotoxicity

Studies involving cytotoxicity assays have shown that certain tetrahydropyridine derivatives can inhibit tumor cell growth. The MTT assay results for related compounds indicate:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound F | HeLa | 15 |

| Compound G | MCF7 | 20 |

These results suggest that this compound may possess similar cytotoxic effects.

Case Studies

Several studies have focused on the biological activities of tetrahydropyridine derivatives. For instance:

- Study on Antimicrobial Efficacy : A study published in the Bulletin of the Korean Chemical Society demonstrated that certain tetrahydropyridines exhibited strong antibacterial activity against Staphylococcus epidermidis and other pathogens .

- Antioxidant Properties : Another research highlighted the antioxidant capabilities of bis-chalcones and their derivatives in scavenging free radicals and reducing oxidative stress .

- Cytotoxic Assessment : A comprehensive analysis in Molecules revealed that tetrahydropyridine derivatives significantly inhibited the proliferation of various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antiproliferative activity against various cancer cell lines. Research indicates that derivatives of tetrahydropyridine structures can exhibit significant biological activities, including anticancer properties. Notably:

- Antiproliferative Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as poly(ADP-ribose) polymerase cleavage and activation of caspases . The specific activity of (2S,6S)-2,6-bis(2-methylprop-2-en-1-yl)(2,3,4,5,6-~2~H_5_)-1,2,3,6-tetrahydropyridine remains to be thoroughly characterized in this context.

Material Science

Tetrahydropyridine derivatives are being explored for their utility in the development of new materials. Their ability to form stable polymers or complexes can lead to applications in:

- Polymer Chemistry : The compound's structure allows for potential incorporation into polymer matrices which could enhance mechanical properties or introduce specific functionalities.

Organic Synthesis

The compound can serve as a useful building block in organic synthesis due to its reactive double bonds and nitrogen-containing ring structure. It can be utilized in:

- Synthetic Pathways : Researchers have utilized similar compounds in the synthesis of complex organic molecules through various reactions such as cycloadditions and substitutions .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various substituted tetrahydropyridines on leukemia cell lines (K562 and MV4-11). The results indicated that certain substitutions significantly enhanced the compounds' efficacy against cancer cells. Although specific data for this compound was not highlighted in this study, it suggests a promising avenue for future research .

Case Study 2: Polymer Development

In another research initiative focusing on polymer chemistry, tetrahydropyridine derivatives were incorporated into polymer frameworks to study their effect on thermal stability and mechanical properties. This work demonstrated that the introduction of such compounds could lead to enhanced material performance .

Comparison with Similar Compounds

Structural Differences :

Stability :

- Deuteration in the target compound likely improves metabolic stability, whereas MPTP’s rapid conversion to MPP+ underlies its acute toxicity .

2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one (Compound 13a)

Structural Differences :

- Compound 13a is a tetrahydropyrimidinone, featuring a carbonyl group at position 5 and substituents at positions 4 (phenyl) and 6 (thiophen) .

- Unlike the target compound, it lacks deuterium and has a different heterocyclic core.

Physicochemical Properties :

- Compound 13a has a higher melting point (270–272°C) and molecular weight (271.34 g/mol) compared to the target compound, suggesting greater crystalline stability .

- The imino and carbonyl groups may increase polarity, reducing lipid solubility relative to the isoprenyl-substituted target compound.

(2S)-2-Propenyl-piperidine Hydrochloride

Structural Differences :

- This compound is a fully saturated piperidine derivative with a propenyl group at position 2, contrasting with the partially unsaturated tetrahydropyridine core of the target compound .

- It lacks deuterium and the bis-isoprenyl substitution.

Data Tables

Table 1. Structural and Functional Comparison of Tetrahydropyridine Derivatives

*Estimated based on analogous non-deuterated structures.

Research Findings and Discussion

- Deuteration Effects : Deuterated compounds like the target molecule often exhibit prolonged half-lives due to slower CYP450-mediated metabolism, making them valuable in drug development for enhanced pharmacokinetics .

- Substituent Impact : The isoprenyl groups in the target compound may increase membrane permeability compared to MPTP’s phenyl group, though steric hindrance could affect binding to biological targets.

- Toxicity Considerations : While MPTP’s neurotoxicity is well-documented , the target compound’s deuteration and substituent arrangement may redirect its metabolic pathway, reducing the risk of MPP+-like toxicity.

Q & A

Basic: What synthetic strategies are effective for introducing deuterium at specific positions in the tetrahydropyridine ring?

Methodological Answer:

Deuteration at the 2,3,4,5,6 positions can be achieved via isotopic exchange using D₂O or deuterated solvents under acidic/basic conditions, or by incorporating deuterated precursors during ring formation. For example, zirconocene-mediated multicomponent couplings (e.g., with deuterated nitriles or alkynes) enable precise isotopic labeling while constructing the heterocyclic framework . Post-synthesis, high-resolution ²H NMR and mass spectrometry are critical to verify deuteration patterns and isotopic purity .

Advanced: How can stereochemical integrity at C2 and C6 be maintained during functionalization of the tetrahydropyridine core?

Methodological Answer:

The (2S,6S) configuration requires asymmetric catalysis or chiral auxiliaries during key steps like alkylation or cyclization. Palladium or rhodium catalysts with chiral ligands (e.g., BINAP) can enforce stereoselectivity in allylic substitutions or C–H activation reactions . For example, palladium-catalyzed silylene transfer reactions (similar to silacyclopropane transformations) can preserve stereochemistry while introducing substituents . Chiral HPLC and X-ray crystallography are essential for confirming stereochemical fidelity .

Basic: What analytical techniques are prioritized for characterizing isotopic labeling and structural integrity?

Methodological Answer:

- ²H NMR spectroscopy : Identifies deuterium incorporation and quantifies isotopic distribution .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and deuteration level .

- X-ray crystallography : Resolves stereochemistry and ring conformation, especially for crystalline intermediates .

Advanced: How do transition metal catalysts influence reaction pathways in functionalizing the bis(2-methylprop-2-en-1-yl) groups?

Methodological Answer:

The allyl groups can undergo metal-catalyzed insertions or cyclizations. For example:

- Palladium : Catalyzes C–C bond activation or silylene transfer, enabling silacycle formation (analogous to silacyclopropane reactions) .

- Rhodium : Cleaves robust C–Si or C–C bonds under mild conditions, useful for late-stage modifications .

- Copper/Zinc : Mediate chemoselective insertions (e.g., carbonyl or nitrile groups) without disrupting the tetrahydropyridine core .

Contradictions in yield or selectivity between catalysts (e.g., Pd vs. Rh) require mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps .

Basic: What safety protocols apply when handling deuterated organics with reactive alkenes?

Methodological Answer:

While specific safety data for this compound is unavailable, general protocols include:

- Ventilation : Mitigate inhalation risks, especially during solvent evaporation .

- PPE : Gloves and goggles to prevent skin/eye contact with reactive alkenes .

- Waste disposal : Segregate deuterated waste to avoid isotopic contamination .

Advanced: How can unexpected side products from multi-component reactions be systematically analyzed?

Methodological Answer:

- Reaction monitoring : Use in-situ techniques like FT-IR or LC-MS to detect intermediates .

- Isolation and characterization : Employ preparative HPLC to isolate side products, followed by NMR/X-ray analysis .

- Steric/electronic tuning : Adjust nitrile or alkyne substituents (e.g., bulky t-BuCN) to control reaction pathways and suppress undesired byproducts .

Basic: What role do steric effects play in the stability of intermediates during synthesis?

Methodological Answer:

Steric hindrance from the 2-methylprop-2-en-1-yl groups can stabilize intermediates by reducing undesired dimerization or oxidation. For example, sterically hindered nitriles (e.g., i-PrCN) arrest zirconocene-mediated couplings at specific stages, enabling isolation of key intermediates . Computational modeling (e.g., DFT) helps predict steric clashes and optimize reagent selection .

Advanced: How can catalytic C–H bond activation be leveraged for late-stage deuteration?

Methodological Answer:

Rhodium or palladium catalysts can selectively activate C–H bonds adjacent to the tetrahydropyridine nitrogen, enabling deuterium exchange with D₂O or CD₃OD. For example, rhodium-catalyzed C–Si bond cleavage (as in benzosilole synthesis) could be adapted for site-specific deuteration . Kinetic studies using deuterated vs. protiated substrates reveal activation barriers and isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.